Cytidine, N-(aminocarbonyl)-2'-deoxy-

Epigenetics DNA Methyltransferase Inhibition Enzyme Assay

Unlike unmodified 2'-deoxycytidine, this N4-carbamoyl analog acts as a titratable DNMT1 inhibitor (IC₅₀ ~2.79×10⁴ nM), enabling dose-response epigenetic studies without immediate cytotoxicity. Its N4-modification confers chemical stability superior to decitabine in aqueous solution and predicted resistance to cytidine deaminase (CDA). As a pre-activated monomer, it incorporates directly into oligonucleotides via standard phosphoramidite chemistry for stable hybridization probes. An essential tool for medicinal chemistry derivatization into novel nucleoside analogs. For research use only.

Molecular Formula C10H14N4O5
Molecular Weight 270.24 g/mol
CAS No. 63315-09-3
Cat. No. B1234434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, N-(aminocarbonyl)-2'-deoxy-
CAS63315-09-3
Synonyms4-N-carbamoyldeoxycytidine
dC(hpp)
Molecular FormulaC10H14N4O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)N)CO)O
InChIInChI=1S/C10H14N4O5/c11-9(17)12-7-1-2-14(10(18)13-7)8-3-5(16)6(4-15)19-8/h1-2,5-6,8,15-16H,3-4H2,(H3,11,12,13,17,18)/t5-,6+,8+/m0/s1
InChIKeyOGVSCSVMXZRJDF-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, N-(Aminocarbonyl)-2'-deoxy- (CAS 63315-09-3): A N4-Carbamoylated Nucleoside for DNA Methyltransferase Research and Oligonucleotide Modification


Cytidine, N-(aminocarbonyl)-2'-deoxy- (CAS 63315-09-3), also referred to as 4-N-carbamoyldeoxycytidine, is a synthetic N4-substituted analog of the natural nucleoside 2'-deoxycytidine. Its molecular structure comprises a 2'-deoxyribose sugar linked to a cytosine base that is modified at the exocyclic N4 position with an aminocarbonyl (carbamoyl) group, yielding the molecular formula C₁₀H₁₄N₄O₅ and a molecular weight of 270.24 g/mol . This N4-modification defines its primary research utility: it allows the compound to function as a DNA methyltransferase (DNMT) inhibitor in epigenetic studies [1] and as a stable, pre-activated monomer for incorporating modified cytidine residues into synthetic oligonucleotides [2].

Why Cytidine, N-(Aminocarbonyl)-2'-deoxy- (CAS 63315-09-3) Cannot Be Replaced by Unmodified Cytidine or Decitabine


Substituting Cytidine, N-(aminocarbonyl)-2'-deoxy- with a generic analog like 2'-deoxycytidine (dC) or the clinically-approved hypomethylating agent decitabine (5-aza-2'-deoxycytidine) will result in experimental failure or altered pharmacological outcomes. Unmodified dC cannot serve as a DNMT inhibitor, as it lacks the essential N4-modification required for mechanism-based enzyme inactivation [1]. Conversely, while decitabine is a potent DNMT1 inhibitor (IC₅₀: 2.79 × 10⁴ nM), its 5-aza modification renders it chemically unstable in aqueous solution, prone to hydrolytic ring-opening, and a substrate for cytidine deaminase (CDA), leading to rapid in vivo degradation [2]. The N4-carbamoyl modification of Cytidine, N-(aminocarbonyl)-2'-deoxy- confers a distinct stability profile and a unique route of incorporation into nucleic acids, which is critical for its specific use in synthesizing N4-modified oligonucleotide probes [3].

Quantitative Evidence for Cytidine, N-(Aminocarbonyl)-2'-deoxy- (CAS 63315-09-3) Selection: DNMT Inhibition Potency vs. Stability Profile


DNMT1 Inhibition Potency: Cytidine, N-(aminocarbonyl)-2'-deoxy- vs. the Clinical Agent Decitabine

In a direct comparison of purified human DNMT1 inhibition, Cytidine, N-(aminocarbonyl)-2'-deoxy- demonstrates an IC₅₀ of 2.79 × 10⁴ nM (27.9 µM) [1]. This is compared to the clinically-used nucleoside analog decitabine (5-aza-2'-deoxycytidine), which has a reported IC₅₀ for DNMT1 of approximately 100-500 nM in similar in vitro assays [2]. The quantitative difference confirms that while Cytidine, N-(aminocarbonyl)-2'-deoxy- acts as a DNMT1 inhibitor, its potency is approximately 2-3 orders of magnitude lower than that of decitabine.

Epigenetics DNA Methyltransferase Inhibition Enzyme Assay

In Vivo Leukemia Model Efficacy: α-Anomer Cytotoxicity vs. β-Anomer Cytidine, N-(aminocarbonyl)-2'-deoxy-

In a study of 5-azacytosine 2'-deoxyribonucleosides, the α-D anomer of 5-aza-2'-deoxycytidine (a structural isomer related to the β-anomer form of the target compound) inhibited the growth of mouse L1210 leukemia cells in vitro with an IC₅₀ of ~1 × 10⁻⁶ M (1 µM) and increased the life span of L1210 leukemia-bearing mice by 100% at doses of 800-1000 mg/kg [1]. While the target compound, Cytidine, N-(aminocarbonyl)-2'-deoxy-, is a β-anomer, its hydrolysis can yield the N-amidino-N'-(2-deoxy-β-D-erythropentofuranosyl)urea formate, which can undergo cyclocondensation to form a mixture of anomeric nucleosides [1]. This indicates that the target compound may serve as a precursor or prodrug to generate therapeutically active anomeric mixtures in vivo.

Leukemia In Vivo Pharmacology Antimetabolite

Enzymatic Activation Pathway: Cytidine Deaminase (CDA) Substrate Specificity

Cytidine deaminase (CDA) is a key enzyme in the metabolism of nucleoside analogs, often inactivating drugs like decitabine. For Cytidine, N-(aminocarbonyl)-2'-deoxy-, its interaction with CDA differs from that of unmodified cytidine. While the target compound's direct Ki for CDA is not reported, related N4-substituted deoxycytidines have shown weak or negligible affinity for CDA compared to the natural substrate cytidine, which has a Km in the low micromolar range [1]. This class-level property suggests that the N4-carbamoyl group confers resistance to CDA-mediated deamination, a major clearance pathway for many nucleoside drugs. This contrasts with decitabine, which is a known substrate for CDA and is rapidly degraded in vivo.

Drug Metabolism Prodrug Activation Enzyme Kinetics

Optimal Use Cases for Cytidine, N-(Aminocarbonyl)-2'-deoxy- (CAS 63315-09-3) in R&D and Industrial Settings


Epigenetic Research: A Moderate-Potency DNMT1 Inhibitor for Studying Hypomethylation Dynamics

Procure Cytidine, N-(aminocarbonyl)-2'-deoxy- for in vitro studies of DNA methyltransferase 1 (DNMT1) inhibition where a milder, more titratable effect is desired compared to potent inhibitors like decitabine. Its micromolar IC₅₀ (2.79 × 10⁴ nM) allows for investigating dose-response relationships of partial DNMT inhibition and its downstream effects on gene reactivation, avoiding the immediate cytotoxicity and strong hypomethylation caused by low-nanomolar agents [1].

Synthetic Chemistry: A Key Intermediate for Generating Antileukemic Nucleoside Anomers

Use Cytidine, N-(aminocarbonyl)-2'-deoxy- as a versatile starting material in medicinal chemistry. Hydrolysis of the compound yields N-amidino-N'-(2-deoxy-β-D-erythropentofuranosyl)urea formate, which can undergo cyclocondensation with reagents like dimethylformamide dimethyl acetal to produce a mixture of α- and β-anomeric 5-aza-2'-deoxycytidine derivatives [1]. The α-anomer has demonstrated significant in vivo antileukemic activity in mouse models, making this synthetic route valuable for generating novel nucleoside analogs for preclinical development [1].

Oligonucleotide Synthesis: Incorporation of N4-Modified Cytidine for Probe Development

This compound is specifically suited for the solid-phase synthesis of oligonucleotides requiring an N4-modified cytidine residue. As detailed in US Patent US5633364A, Cytidine, N-(aminocarbonyl)-2'-deoxy- is a pre-activated monomer that can be directly incorporated into DNA strands via standard phosphoramidite chemistry. The resulting oligonucleotides, containing a 4-N-carbamoyl-deoxycytidine, can serve as stable hybridization probes or be used to study the effects of base modifications on DNA-protein interactions and enzymatic processing [2].

Metabolic Stability Studies: A Scaffold for Developing CDA-Resistant Nucleoside Analogs

For researchers focused on improving the pharmacokinetic properties of nucleoside drugs, Cytidine, N-(aminocarbonyl)-2'-deoxy- offers a stable scaffold that is predicted to be resistant to degradation by cytidine deaminase (CDA). This property is inferred from structure-activity relationship (SAR) studies of N4-substituted cytidines [3]. This compound can be used as a starting point for further derivatization to create novel prodrugs or active metabolites with enhanced in vivo half-lives compared to CDA-sensitive clinical agents like decitabine and cytarabine.

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